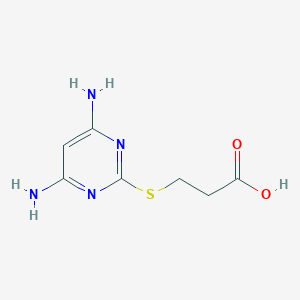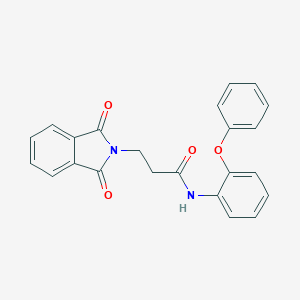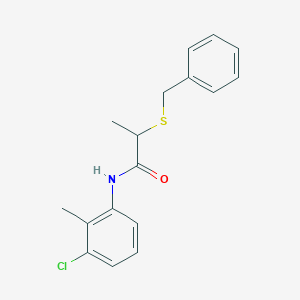![molecular formula C20H20ClNO4 B410965 1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B410965.png)
1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with a molecular formula of C21H22ClNO4 This compound is characterized by its unique structure, which includes a phenyl group, a chloro-substituted aniline, and a butanoate ester
Métodos De Preparación
The synthesis of 1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenylethyl ester: This step involves the esterification of 1-methyl-2-oxo-2-phenylethanol with butanoic acid under acidic conditions.
Substitution reaction: The phenylethyl ester is then subjected to a substitution reaction with 3-chloro-4-methylaniline in the presence of a suitable catalyst, such as a Lewis acid.
Oxidation: The final step involves the oxidation of the intermediate product to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the aniline moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE can be compared with similar compounds such as:
1-Methyl-2-oxo-2-phenylethyl 5-(3-chloro-4-methylanilino)-5-oxopentanoate: This compound has a similar structure but with a pentanoate ester instead of a butanoate ester, which may result in different chemical and biological properties.
1-Methyl-2-oxo-2-phenylethyl 4-(3-bromo-4-methylanilino)-4-oxobutanoate: The substitution of the chloro group with a bromo group can lead to variations in reactivity and biological activity.
Propiedades
Fórmula molecular |
C20H20ClNO4 |
|---|---|
Peso molecular |
373.8g/mol |
Nombre IUPAC |
(1-oxo-1-phenylpropan-2-yl) 4-(3-chloro-4-methylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C20H20ClNO4/c1-13-8-9-16(12-17(13)21)22-18(23)10-11-19(24)26-14(2)20(25)15-6-4-3-5-7-15/h3-9,12,14H,10-11H2,1-2H3,(H,22,23) |
Clave InChI |
CJJYUPGYSXGVIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)OC(C)C(=O)C2=CC=CC=C2)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)OC(C)C(=O)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-allyl-2-[(3-chloro-2-butenyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B410882.png)
![Methyl 2-{[(6-{[2-(methoxycarbonyl)anilino]carbonyl}-2-pyridinyl)carbonyl]amino}benzoate](/img/structure/B410883.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B410885.png)
![N-(2-methoxyphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B410887.png)


![N-(4-ethylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B410894.png)
![2-{2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B410896.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethylanilino}-N-(4-methylbenzyl)acetamide](/img/structure/B410897.png)
![N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B410898.png)

![N-(3-chloro-4-methylphenyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B410900.png)
![N-[4-(cyanomethyl)phenyl]-2-{4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B410901.png)
![N-(2-fluorophenyl)-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B410902.png)
